1,6-Diaminophenazine

Description

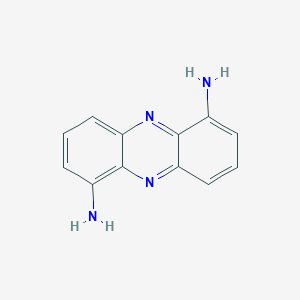

Structure

3D Structure

Properties

IUPAC Name |

phenazine-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTKBFVVAFESPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168030 | |

| Record name | 1,6-Phenazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16582-03-9 | |

| Record name | 1,6-Diaminophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16582-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Phenazinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016582039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Phenazinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,6 Diaminophenazine and Its Functionalized Congeners

Palladium-Mediated Amination Routes to Substituted 1,6-Diaminophenazines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of carbon-nitrogen bonds, offering a versatile and efficient alternative to traditional methods. wikipedia.orgnumberanalytics.com This approach has been successfully applied to the synthesis of substituted 1,6-diaminophenazines. researchgate.netnih.govresearchgate.net

Precursor Chemistry: Synthesis from 1,6-Dichlorophenazine (B14720589)

A key precursor for the synthesis of 1,6-diaminophenazine derivatives is 1,6-dichlorophenazine. researchgate.netnih.govresearchgate.net This starting material can be prepared using the Wohl-Aue reaction. researchgate.net The subsequent palladium-mediated amination of 1,6-dichlorophenazine provides a direct route to various substituted 1,6-diaminophenazines. researchgate.netnih.govresearchgate.netrsc.org This method has been utilized to prepare a range of 1,6-disubstituted phenazine (B1670421) derivatives that serve as precursors for electrochemically generated bases. researchgate.netnih.govresearchgate.net The reaction typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling of an amine with the dichlorophenazine core. researchgate.net

Table 1: Examples of Amines Used in Palladium-Mediated Amination of 1,6-Dichlorophenazine

| Amine | Resulting this compound Derivative |

| Alkylamines | 1,6-Bis(alkylamino)phenazines |

| Arylamines | 1,6-Bis(arylamino)phenazines |

This table is illustrative and based on the general scope of Buchwald-Hartwig amination reactions.

Acylation and Subsequent Reduction Strategies for this compound Derivatization

Further functionalization of this compound can be achieved through acylation followed by reduction. researchgate.netnih.govresearchgate.net The amino groups of this compound can be acylated using various acylating agents, such as acyl chlorides or anhydrides, to form amide linkages. researchgate.netresearchgate.net Subsequent reduction of these amide groups, for instance with a reducing agent like lithium aluminum hydride, yields the corresponding N-alkylated this compound derivatives. researchgate.net This two-step process allows for the introduction of a wide variety of substituents at the nitrogen atoms, expanding the library of accessible functionalized phenazines. researchgate.netnih.govresearchgate.net

Exploration of Alternative and Green Synthetic Approaches for Diaminophenazines

In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for chemical synthesis. mdpi.comnih.govacs.org This has led to the exploration of alternative routes to diaminophenazines, including enzymatic catalysis and novel oxidative condensation reactions.

Enzymatic Catalysis in Diaminophenazine Synthesis (e.g., Laccase-Mediated Oxidation of Precursors)

Laccases, a class of multi-copper oxidases, have emerged as valuable biocatalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds like phenazines. mdpi.comnih.govrsc.orgsemanticscholar.org These enzymes operate under mild conditions, typically in aqueous solutions and using atmospheric oxygen as the oxidant, making them an attractive green alternative to traditional chemical methods. nih.govsemanticscholar.org

The laccase-mediated synthesis of diaminophenazines often involves the oxidative dimerization of ortho-phenylenediamine precursors. mdpi.comresearchgate.net For instance, the fungal laccase from Trametes versicolor or the bacterial CotA-laccase from Bacillus subtilis can catalyze the oxidation of substituted anilines to form phenazine structures. mdpi.com One study reported the synthesis of 2,3-diaminophenazine from o-phenylenediamine (B120857) using a fungal laccase, achieving a conversion ratio of 85% and a final product yield of 63%. mdpi.comresearchgate.net The mechanism involves the enzyme-catalyzed formation of radical intermediates that subsequently couple to form the phenazine ring system. mdpi.com

Table 2: Comparison of Chemical and Enzymatic Synthesis of 2,3-Diaminophenazine

| Method | Catalyst | Oxidant | Yield | Reference |

| Chemical | Ferric chloride | - | - | mdpi.com |

| Enzymatic (HRP) | Horseradish peroxidase | Hydrogen peroxide | 42% | mdpi.com |

| Enzymatic (Laccase) | Fungal Laccase | Oxygen | 63% | mdpi.comresearchgate.net |

Novel Oxidative Condensation Reactions for Diaminophenazine Formation

Novel oxidative condensation reactions provide another avenue for the synthesis of diaminophenazines. One such method involves the oxidative condensation of 4,5-dihalo-1,2-diaminobenzenes in aqueous conditions to produce 7,8-dihalo-2,3-diaminophenazines. acs.orgosti.gov A significant challenge in aqueous oxidative condensations is the formation of undesired hydroxylation byproducts. acs.org However, it was found that the addition of a stoichiometric amount of acetone (B3395972) can suppress this side reaction, leading to the selective formation of an imidazolidine-protected phenazine derivative in good to excellent yields. acs.org This intermediate can then be hydrolyzed under reductive conditions to afford the desired 7,8-dihalo-2,3-diaminophenazine. acs.orgosti.gov This strategy offers a convenient and scalable one-pot protocol for accessing these valuable building blocks. acs.orgosti.gov

Design and Synthesis of Planar Chiral Phenazinophanes Incorporating this compound Scaffolds

The unique, rigid, and planar structure of the phenazine core makes it an excellent scaffold for the construction of more complex, three-dimensional architectures, such as planar chiral phenazinophanes. researchgate.netnih.govresearchgate.net These molecules possess a chiral plane and are of interest for their potential applications in areas like asymmetric catalysis and materials science. wgtn.ac.nznih.gov

The synthesis of these sophisticated structures often utilizes the functional groups of 1,6-disubstituted phenazines. For example, 1,6-bis(alkylamino)phenazines, prepared via the methods described in section 2.1, can be reacted with difunctional reagents like sebacoyl chloride. researchgate.netnih.govresearchgate.netrsc.org This reaction leads to the formation of a bridge connecting the two nitrogen atoms, resulting in a planar chiral phenazinophane with amide linkages. researchgate.netresearchgate.netrsc.org Similarly, ether-linked phenazinophanes have been synthesized from 1,6-dihydroxyphenazine by reaction with diiodoalkanes. researchgate.netnih.govresearchgate.net The chirality of these molecules can be introduced by using enantiomerically pure building blocks in the bridging chain. researchgate.netresearchgate.net

Reaction Mechanisms and Pathways in this compound Formation and Derivatization

The formation of the this compound scaffold and its subsequent functionalization are governed by fundamental principles of organic reaction mechanisms. The key pathways involve nucleophilic substitution for the core synthesis and nucleophilic acyl substitution for derivatization, each proceeding through distinct intermediates and transition states.

Mechanism of this compound Formation

A prominent pathway for the synthesis of this compound involves the conversion of 1,6-dichlorophenazine. researchgate.netresearchgate.net This transformation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The mechanism is facilitated by the electron-withdrawing nature of the phenazine ring system, which activates the aryl halide toward nucleophilic attack. masterorganicchemistry.comwikipedia.org

The SNAr mechanism proceeds in two main steps:

Nucleophilic Attack and Formation of Meisenheimer Complex : A nucleophile, such as ammonia (B1221849) or an amine, attacks the carbon atom bonded to a chlorine atom. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily broken, and the carbon at the site of attack becomes sp³ hybridized. The negative charge is delocalized across the electron-withdrawing phenazine structure, which lowers the activation energy for this step. sinica.edu.tw

Elimination of the Leaving Group : In the second step, the aromaticity of the ring is restored through the expulsion of the chloride leaving group. This elimination step is typically fast and results in the substituted product.

For the synthesis of this compound from 1,6-dichlorophenazine, this process must occur at both the 1 and 6 positions.

| Step | Description | Key Intermediates/Features |

| 1: Addition | The amine nucleophile attacks the electron-deficient carbon of the C-Cl bond on the phenazine ring. | Formation of a tetrahedral sp³ carbon. Generation of a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org |

| 2: Elimination | The chloride ion is expelled as a leaving group, and the aromatic system is regenerated. | Restoration of the aromatic phenazine core. Formation of the C-N bond. |

Modern synthetic approaches often employ palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) to achieve this transformation under milder conditions and with greater efficiency. researchgate.net In this catalytic cycle, the palladium complex undergoes oxidative addition to the aryl chloride, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Mechanisms of Derivatization

The primary sites for the derivatization of this compound are the two amino groups, which can readily undergo reactions such as acylation to form functionalized congeners. researchgate.netresearchgate.net

Acylation of Amino Groups:

The acylation of this compound to form amide-linked derivatives proceeds via a nucleophilic acyl substitution mechanism. sigmaaldrich.comlibretexts.org Typical acylating agents include acyl chlorides and acid anhydrides.

The mechanism unfolds as follows:

Nucleophilic Attack : The nitrogen atom of an amino group on the phenazine core, bearing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). utrgv.edu

Formation of a Tetrahedral Intermediate : This attack results in the formation of a transient tetrahedral intermediate, where the carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge.

Elimination of the Leaving Group : The tetrahedral intermediate collapses. The lone pair on the oxygen reforms the carbon-oxygen double bond, leading to the expulsion of the leaving group (e.g., a chloride ion from an acyl chloride).

Deprotonation : A base, which can be another amine molecule or a scavenger added to the reaction, removes a proton from the nitrogen atom to yield the neutral amide product and neutralize the generated acid.

| Step | Description | Key Features |

| 1: Nucleophilic Attack | The lone pair of electrons on the amino nitrogen attacks the carbonyl carbon of the acylating agent. | Formation of a new N-C bond. |

| 2: Intermediate Formation | A tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen is formed. | Temporary loss of the C=O double bond. |

| 3: Leaving Group Expulsion | The intermediate collapses, reforming the C=O double bond and eliminating the leaving group (e.g., Cl⁻). | The acylium ion character drives the reformation of the stable carbonyl group. libretexts.org |

| 4: Deprotonation | A proton is removed from the nitrogen atom, resulting in the final, neutral amide product. | Neutralization of the product and regeneration of any catalytic base. |

This acylation can be performed selectively on one or both amino groups depending on the stoichiometry and reaction conditions, allowing for the synthesis of a diverse range of functionalized this compound congeners.

High Resolution Spectroscopic Elucidation of Molecular Structures and Electronic States of 1,6 Diaminophenazine Systems

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) of 1,6-Diaminophenazine and Derivatives

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and, by extension, the structural and conformational properties of molecules.

Assignment of Characteristic Absorption Bands

The FT-IR and FT-Raman spectra of diaminophenazines are characterized by distinct bands corresponding to the vibrations of their constituent functional groups. While specific experimental spectra for this compound are not widely published, the characteristic bands can be assigned by drawing comparisons with related phenazine (B1670421) derivatives, such as 2,3-diaminophenazine. mdpi.comresearchgate.netresearchgate.net

Key vibrational modes for diaminophenazine systems include:

N-H Stretching: The amino groups (-NH₂) give rise to characteristic stretching vibrations. Typically, two bands are observed in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds. For instance, in 2,3-diaminophenazine, these bands appear around 3434 cm⁻¹, 3307 cm⁻¹, and 3180 cm⁻¹. mdpi.com

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are generally observed in the 3000–3100 cm⁻¹ range. nih.gov

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen bonds of the phenazine core occur in the 1400–1650 cm⁻¹ region. mdpi.com For 2,3-diaminophenazine, bands at 1643 cm⁻¹ (primary amine deformation) and 1562 cm⁻¹ (C=N stretching) have been identified. mdpi.com

C-N Stretching: The stretching vibration of the bond between the aromatic ring and the amino group is typically found around 1200-1350 cm⁻¹. acs.org

Ring Deformation Modes: In-plane and out-of-plane bending vibrations of the aromatic ring system give rise to characteristic bands in the lower frequency "fingerprint" region of the spectrum. mdpi.com

A theoretical investigation using density functional theory (DFT) on related phenazine derivatives helps in assigning these vibrational modes with greater accuracy. researchgate.netresearchgate.net

Interactive Data Table: Characteristic Vibrational Bands for Diaminophenazine Systems

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Characteristic of primary amino groups. |

| Aromatic C-H Stretch | 3000 - 3100 | Typically weak to medium intensity. |

| C=N Stretch (Phenazine Ring) | 1560 - 1650 | Indicates the heterocyclic aromatic system. |

| C=C Stretch (Aromatic) | 1400 - 1600 | Multiple bands are often observed. |

| C-N Stretch (Aryl-Amine) | 1200 - 1350 | Stretching of the amine-ring bond. |

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy is a powerful tool for studying molecular conformation. researchgate.netamericanpharmaceuticalreview.com The planarity and symmetry of the phenazine ring system, along with the orientation of the amino substituents, can influence the vibrational spectra. Theoretical studies on phenazine derivatives have shown that different conformers can exhibit distinct vibrational frequencies. researchgate.net By comparing experimental FT-IR and FT-Raman spectra with computationally predicted spectra for different possible conformers, the most stable conformation in the solid state or in solution can be determined. For many phenazine derivatives, a planar conformation is the most stable. researchgate.net The presence of intramolecular hydrogen bonding, for example between an amino proton and a ring nitrogen, can also be inferred from shifts in the corresponding vibrational bands.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Structural Confirmation and Purity Assessment

¹H and ¹³C NMR spectroscopy serve as primary methods for confirming the molecular structure of this compound and assessing its purity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a unique signal for each chemically distinct carbon atom. For this compound, the symmetry of the molecule influences the number of observed signals. The definitive assignment of carbon resonances for this compound was reported by Breitmaier and Hollstein (1976). researchgate.netdss.go.th The chemical shifts are influenced by the electron-donating amino groups and the electronegative nitrogen atoms within the phenazine ring system.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound researchgate.netdss.go.th

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1, C-6 | 149.5 |

| C-2, C-7 | 108.3 |

| C-3, C-8 | 131.7 |

| C-4, C-9 | 124.0 |

| C-4a, C-9a | 134.8 |

| C-5a, C-10a | 141.6 |

Note: Data obtained from studies on phenazine derivatives. Solvent and standard references may vary.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number and types of protons in the molecule. The aromatic protons of this compound would appear as multiplets in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their position on the phenazine core. The protons of the amino groups would likely appear as a broader signal, the position of which can be dependent on solvent and concentration. While specific ¹H NMR data for this compound is not readily available in the cited literature, data for derivatives provides context. researchgate.netosti.gov

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the this compound molecule. mdpi.comrsc.org

Investigation of Solution-State Dynamics and Isomerism

Dynamic NMR (DNMR) techniques can be employed to study dynamic processes such as restricted rotation around the C-N bonds of the amino groups or potential conformational exchange processes of the phenazine ring system in solution. d-nb.info By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide quantitative information about the energy barriers and rates of these dynamic processes. While specific studies on the solution-state dynamics of this compound are not prominent, research on related substituted phenazines indicates that such dynamic behaviors are a feature of this class of compounds. worktribe.comresearchgate.net These studies are crucial for understanding how the molecule behaves in a solution environment, which can differ significantly from its solid-state structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is highly sensitive to the nature of the chromophore. The extended π-conjugated system of the phenazine core in this compound gives rise to characteristic absorption bands in the UV and visible regions.

The UV-Vis spectrum of phenazine derivatives typically shows intense bands corresponding to π → π* transitions and, in some cases, weaker bands from n → π* transitions. rsc.orgarkat-usa.org The positions and intensities of these bands are influenced by the substitution pattern on the phenazine ring. The electron-donating amino groups in this compound are expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted phenazine.

Studies on various diaminophenazine isomers and their derivatives show absorption maxima that are sensitive to solvent polarity, a phenomenon known as solvatochromism. rsc.orgrsc.org For example, a study on a triphenylamine-based phenazine-imidazole derivative showed distinct absorption peaks at 250–350 nm and 375–500 nm. rsc.org Another study on aminoperfluorophenazines reported a λmax at 456 nm in hexane, which red-shifted by about 30 nm in the more polar solvent ethanol. arkat-usa.org While specific, detailed UV-Vis data for this compound across a range of solvents is not available in the provided results, the general behavior of related compounds suggests that its electronic absorption properties would be similarly rich and informative.

Interactive Data Table: Representative UV-Vis Absorption Maxima for Substituted Phenazine Systems

| Compound Type | Solvent | λmax (nm) | Transition Type (Tentative) |

| 2,3-Diaminophenazine | Methanol | 258, 426 | π → π, n → π |

| Aminoperfluorophenazine | Hexane | 456 | π → π* / ICT |

| Aminoperfluorophenazine | Ethanol | ~486 | π → π* / ICT |

| Tetraguanidino-phenazine | CH₃CN | 393, 435 | π → π* |

Note: This table provides examples from related phenazine derivatives to illustrate typical absorption ranges. ICT refers to Intramolecular Charge Transfer.

Electronic Transitions and Chromophoric Properties

The electronic absorption spectra of this compound are characterized by distinct bands in the ultraviolet-visible (UV-Vis) region, which arise from various electronic transitions within the molecule. The core structure, a phenazine ring, is a chromophore, and the amino groups act as powerful auxochromes, significantly influencing the spectral properties. The intense absorption bands observed are primarily due to π → π* transitions within the aromatic system. The presence of amino groups introduces n → π* transitions, which are typically less intense and can be observed as shoulders on the main absorption bands. The position and intensity of these absorption bands are sensitive to the solvent environment, with solvatochromic shifts indicating changes in the electronic distribution in the ground and excited states.

Fluorescence Spectroscopy and Photophysical Property Correlations in Diaminophenazines

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of this compound and its analogues. These compounds generally exhibit fluorescence, a property that is intricately linked to their molecular structure and the nature of their electronic excited states. The emission spectra are typically broad and show a significant Stokes shift, which is the difference between the absorption and emission maxima. This shift is indicative of a substantial change in geometry between the ground and the first excited singlet state. The photophysical properties, including fluorescence lifetime and quantum yield, are highly dependent on the molecular environment and the presence of substituents.

Structure-Fluorescence Relationships and Quantum Yield Modulation

The relationship between the molecular structure of diaminophenazines and their fluorescence characteristics is a key area of investigation. The position of the amino groups on the phenazine ring plays a crucial role in determining the fluorescence quantum yield. For instance, studies have shown that the fluorescence of diaminophenazines is influenced by the formation of intramolecular hydrogen bonds. In the case of this compound, the potential for such interactions can affect the rigidity of the molecule and, consequently, its radiative and non-radiative decay pathways. The quantum yield of fluorescence is a measure of the efficiency of the emission process and can be modulated by structural modifications that alter the balance between these decay channels.

Role of Substituents on Emission Characteristics

The introduction of various substituents onto the this compound scaffold has a profound impact on its emission properties. Both electron-donating and electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the emission wavelength. For example, alkylation or acylation of the amino groups can modify their electron-donating strength and introduce steric effects, which in turn affect the fluorescence quantum yield and lifetime. The nature and position of these substituents can be systematically varied to fine-tune the emission color and intensity, making these compounds adaptable for various applications.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is an essential technique for the characterization of this compound and its derivatives, providing precise information about their molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) allows for the unambiguous determination of the molecular formula by measuring the mass-to-charge ratio (m/z) with high accuracy. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation patterns of this compound under electron impact or other ionization methods reveal characteristic losses of small neutral molecules, such as HCN or NH3, from the protonated molecular ion, which helps in confirming the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangement of atoms in the solid state for derivatives of this compound. These studies provide definitive proof of the molecular structure and offer insights into the intermolecular interactions that govern the crystal packing. The crystal structures of these compounds often reveal extensive networks of hydrogen bonds involving the amino groups and the nitrogen atoms of the phenazine ring, as well as π-π stacking interactions between the aromatic systems.

Analysis of Molecular Geometry and Bond Parameters

Detailed analysis of the crystallographic data allows for the precise determination of bond lengths, bond angles, and torsional angles within the this compound framework. These geometric parameters provide a quantitative measure of the molecular structure. The phenazine ring is generally found to be planar or nearly planar, although slight distortions can occur due to crystal packing forces or the presence of bulky substituents. The C-N bond lengths of the amino groups are typically shorter than a standard C-N single bond, indicating some degree of delocalization of the nitrogen lone pair electrons into the aromatic ring. This delocalization is consistent with the observed auxochromic effect of the amino groups in the UV-Vis spectra.

Computational and Theoretical Investigations of 1,6 Diaminophenazine Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground-State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used approach to determine the ground-state geometries and electronic properties of molecules like 1,6-diaminophenazine. wikipedia.orgresearchgate.net DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to optimize the molecular structure and predict a range of properties. nih.govresearchgate.netorientjchem.org

HOMO-LUMO Energy Gaps and Charge Distribution Analysis

A key aspect of understanding a molecule's reactivity and electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that characterizes the chemical stability and reactivity of a molecule. physchemres.org A smaller gap generally suggests higher reactivity and easier electronic excitation. scielo.org.mx

For phenazine (B1670421) derivatives, the HOMO-LUMO gap can be influenced by substituent groups. For instance, the introduction of electron-donating amino groups can affect the delocalization of charge within the phenazine ring. researchgate.net Theoretical calculations for related diaminophenazine compounds have shown that the HOMO and LUMO energy gap can be computed and correlated with experimental observations from UV-visible absorption spectra. researchgate.net

The distribution of electron density within the molecule, often visualized through molecular electrostatic potential (MEP) maps, reveals regions susceptible to electrophilic and nucleophilic attack. orientjchem.orgirjweb.com In these maps, areas of negative potential (often colored red) indicate electron-rich regions prone to electrophilic attack, while positive potential areas (blue) are electron-deficient and susceptible to nucleophilic attack. orientjchem.org Analysis of Mulliken charges provides a quantitative measure of the charge distribution on individual atoms. irjweb.com

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.341 |

| E_LUMO | -2.886 |

| HOMO-LUMO Gap | 3.455 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. nih.govschrodinger.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the 1H and 13C NMR chemical shifts. nih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-Transform Infrared (FT-IR) spectra. orientjchem.orgwisc.edu This comparison helps in assigning the vibrational modes of the molecule to specific stretching and bending motions of the chemical bonds. mdpi.com For phenazine derivatives, vibrational analysis can provide evidence for charge transfer interactions. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.gov The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be correlated with the experimental UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule. researchgate.net

| Spectroscopy | Predicted Parameter | Value |

|---|---|---|

| UV-Vis | λmax | ~419 nm |

| IR | C-C stretching | Simultaneous IR and Raman activation |

Exploration of Quantum Chemical Descriptors and Reactivity Indices

To quantify the chemical reactivity of this compound, several quantum chemical descriptors can be calculated from the HOMO and LUMO energies. scielo.org.mxrasayanjournal.co.inscirp.org These indices provide a theoretical framework for understanding the molecule's behavior in chemical reactions.

Key reactivity indices include:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. scielo.org.mx

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. rasayanjournal.co.in Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. scielo.org.mx

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. rasayanjournal.co.in

These descriptors help in classifying molecules as either electrophiles or nucleophiles and in predicting their reactivity. scielo.org.mx

| Descriptor | Formula |

|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |

| Electronegativity (χ) | -μ |

| Electrophilicity Index (ω) | μ² / (2η) |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations can be used to explore the conformational landscape of this compound, identifying stable conformations and the energy barriers between them. These simulations are particularly useful for understanding how the molecule behaves in different solvent environments, which can significantly impact its properties and reactivity. rsc.org By simulating the molecule in a solvent box, one can study solvation effects and the stability of the molecule in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Toxicological Predictions

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to predict the biological activity or toxicity of chemicals based on their molecular structure. dtic.milresearchgate.netresearchgate.net For this compound, QSAR models can be developed to predict its potential biological effects or toxicity. insilico.eumdpi.com These models are built by establishing a mathematical relationship between the structural or physicochemical properties (descriptors) of a series of compounds and their measured biological activity. researchgate.net Quantum chemical descriptors derived from DFT calculations can be valuable inputs for building robust QSAR models. dtic.mil

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). rsc.org For this compound, docking studies can be performed to investigate its potential interactions with biological targets. nih.govresearchgate.net For instance, studies on the related 2,3-diaminophenazine have shown its ability to bind to DNA, with docking simulations revealing binding affinities and specific interactions. nih.govresearchgate.netresearchgate.net Such studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ugm.ac.id

Electrochemical Investigations and Applications of 1,6 Diaminophenazine and Its Derivatives

Redox Properties of Phenazine (B1670421) Systems and Their Influence on Electrochemical Behavior

Phenazine and its derivatives are a class of nitrogen-containing heterocyclic compounds recognized for their rich redox chemistry. nih.gov The fundamental phenazine structure is redox-active, capable of undergoing electron transfer processes. researchgate.net In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), this behavior is characterized by two distinct, reversible one-electron reduction steps. cdnsciencepub.com These steps lead to the successive formation of a radical anion and then a dianion. cdnsciencepub.com In some extended phenazine systems, the successive formation of a radical anion, dianion, radical trianion, and even a tetraanion has been observed. cdnsciencepub.com

The electrochemical properties of the phenazine core can be significantly tuned by the introduction of various functional groups. mdpi.com The nature and position of these substituents alter the electron density of the aromatic system, thereby influencing the redox potential (E°). acs.orgresearchgate.net Electron-donating groups (EDGs) such as amino (-NH2), hydroxyl (-OH), and alkyl groups generally lower the redox potential, making the compound easier to oxidize and harder to reduce. mdpi.com Conversely, electron-withdrawing groups (EWGs) like cyano (-CN), nitro (-NO2), or carboxyl groups make the redox potential more positive. mdpi.comnih.gov

For instance, studies on various phenazine derivatives have established a clear trend for the effect of substituents on redox potential. The electron-donating strength, which correlates with a more negative redox potential, follows the order: triethylamino > ammino > hydroxy > thiol > methyl > ethyl. mdpi.com For electron-withdrawing groups, the trend for increasing the redox potential is: fluoride (B91410) < chloride < carboxy < perfluormethyl < cyanido < nitrato. mdpi.com The position of the substituent also matters; electron-donating groups capable of forming intramolecular hydrogen bonds can cause a more significant negative shift in redox potential when attached at the 2-position compared to the 1-position. acs.org In aqueous media, where reductions are often coupled with proton transfers (proton-coupled electron transfer, PCET), the redox potentials of phenazines also become pH-dependent. nih.govharvard.edu

Specifically for 1,6-diaminophenazine, the two amino groups are strong electron-donating substituents. This disubstitution pattern is expected to significantly lower the redox potential compared to the parent phenazine molecule, a key feature exploited in its application as a precursor for electrochemically generated bases.

Role of this compound Derivatives as Precursors to Electrochemically Generated Bases (EGBs)

Electrochemically generated bases (EGBs) are powerful reagents created in situ by the electrochemical reduction of a neutral or cationic molecule, known as a probase. Phenazine derivatives, including those based on the this compound scaffold, have been synthesized and investigated as effective probases. rsc.orgnih.gov Upon electrochemical reduction, these compounds form highly basic radical anions that can deprotonate a wide range of carbon acids. researchgate.net

The process is attractive for chemical synthesis because it avoids the use of conventional, often harsh, basic reagents. A significant advantage of using phenazine-based EGBs is the ability to regenerate the original probase. After the deprotonation reaction, the resulting 5,10-dihydrophenazine (B1199026) can be easily re-oxidized back to the starting phenazine derivative by simple air oxidation, allowing for its recovery and reuse. rsc.org This recyclability is particularly valuable when complex, synthetically demanding chiral phenazine derivatives are used.

Substituted 1,6-diaminophenazines have been specifically prepared for this purpose. rsc.orgnih.gov These are often synthesized through methods like the palladium-mediated amination of 1,6-dichlorophenazine (B14720589) or by the acylation of this compound followed by reduction. rsc.orgnih.govresearchgate.net

Mechanism of Radical-Anion Formation and Proton Transfer Rates

The generation of the active base from a phenazine probase begins with a one-electron reduction at the cathode in an aprotic solvent. This process converts the neutral phenazine molecule (PB) into its corresponding radical anion (PB•−), which is the active EGB.

PB + e⁻ ⇌ PB•⁻

This radical anion is a strong base capable of abstracting a proton from a suitable acidic substrate (AH), such as a prochiral epoxide or a phosphonium (B103445) salt. This proton transfer step generates the conjugate base of the acid (A⁻) and the protonated, neutral radical of the phenazine (PBH•).

PB•⁻ + AH → PBH• + A⁻

The formation of the radical anion is observable using cyclic voltammetry, which typically shows a chemically reversible one-electron reduction peak in aprotic solvents like DMF or DMSO. When a carbon acid is introduced into the solution, it reacts with the generated radical anion. This reaction leads to a loss of reversibility of the reduction peak and a corresponding increase in the peak's height, which is characteristic of a catalytic process where the electroactive species is regenerated.

The effectiveness of these phenazine-based EGBs has been quantified by measuring the rates of proton transfer. For example, the rate of proton transfer from the methyltriphenylphosphonium (B96628) cation to the phenazine radical anion was determined to be approximately (6.94 ± 0.07) × 10² M⁻¹ s⁻¹. The reactivity of the radical anions can be influenced by the substituents on the phenazine ring. In the 1,6-dioxy series of phenazines, the radical anion of a derivative was found to be more reactive than that of the parent phenazine, indicating that the electronic effect of the dioxy substitution enhances the rate of proton transfer. However, steric hindrance can also play a significant role, potentially reducing the reactivity of bulkier phenazine derivatives.

Stereoselective Deprotonation Mediated by Chiral Phenazine Derivatives

A key application of phenazine-based EGBs is in asymmetric synthesis, where chiral probases are used to achieve stereoselective deprotonation. researchgate.net Researchers have synthesized C2-symmetric homochiral phenazine derivatives, often built upon 1,6-disubstituted phenazine scaffolds, to act as chiral EGBs. rsc.orgresearchgate.net

These chiral radical anions have been successfully used in the desymmetrization of prochiral substrates. researchgate.netrsc.org In a notable demonstration, the radical anion generated from a chiral phenazine derivative was used for the selective deprotonation of a prochiral epoxide (3,4-epoxy-2,3,4,5-tetrahydrothiophene-1,1-dioxide). rsc.org The resulting anion was subsequently trapped by an electrophile, mesitoic anhydride (B1165640), to yield an enantiomerically enriched product. researchgate.net While the enantiomeric excesses achieved in these initial studies were modest, ranging from 8% to 34%, they represented the first proof-of-concept for stereoselective deprotonation initiated by an electrochemically generated base. rsc.org

The synthesis of these chiral probases involves creating bridged structures. For example, 1,6-dihydroxyphenazine or 1,6-bis(alkylamino)phenazines have been reacted with chiral linkers to create planar chiral phenazinophanes, whose structures have been confirmed by X-ray crystallography. rsc.orgnih.govresearchgate.net The investment in these complex syntheses is justified by the ability to recover and reuse the chiral phenazine probase after the reaction via air oxidation. researchgate.netrsc.org

Development of Electrochemical Sensors and Biosensors Utilizing Phenazine Moieties

The unique redox properties of phenazines make them highly suitable for applications in electrochemical sensors and biosensors. nih.govtandfonline.comrsc.org They are frequently employed as redox mediators, facilitating electron transfer in analytical devices. tandfonline.comnih.gov Phenazine derivatives can be incorporated into sensors in various ways, such as by modifying electrode surfaces through electropolymerization or by being used as soluble mediators in solution. tandfonline.comresearchgate.net The ability to tune their redox potential through chemical modification allows for the design of sensors tailored to specific analytes. mdpi.com Electrochemical devices based on phenazines are attractive due to their potential for low cost, high sensitivity, and portability. nih.gov

Electrocatalytic Applications

Phenazine-modified electrodes have demonstrated significant electrocatalytic activity, which is a key advantage in sensor development. tandfonline.com Electrocatalysis by phenazine moieties can lower the overpotential required for the oxidation or reduction of certain analytes, such as the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). tandfonline.com This reduction in overpotential leads to several benefits: it increases the sensitivity of the measurement, lowers the limit of detection (LOD), and can help to avoid interference from other species that are oxidized at higher potentials. tandfonline.com

Redox Mediators in Analytical Devices

In biosensors, phenazines often function as redox mediators, acting as electron shuttles between the active site of an enzyme and the surface of an electrode. tandfonline.comnih.govdntb.gov.ua This process is crucial for enzymes where the redox center is buried deep within the protein structure, preventing direct electron transfer to the electrode. Phenazines are well-suited for this role as they are typically small, lipid-soluble molecules that can diffuse through biological membranes to access the enzyme's redox center. nih.gov

A notable strategy involves covalently attaching a phenazine derivative to the enzyme, creating a "wired" enzyme that exhibits quasi-direct electron transfer (quasi-DET). myu-group.co.jp For example, amine-reactive or thiol-reactive phenazine ethosulfate derivatives have been used to modify lysine (B10760008) or cysteine residues on an enzyme's surface. myu-group.co.jp By placing the redox mediator in close proximity to the enzyme's cofactor (e.g., FAD), efficient electron transfer from the reduced cofactor to the electrode via the phenazine molecule is achieved. myu-group.co.jp This approach has been successfully applied to develop biosensors for analytes like lactate (B86563) and glucose. myu-group.co.jp The low redox potential of many phenazine derivatives is advantageous as it helps to minimize bias signals from other interfering redox-active substances that may be present in a biological sample. myu-group.co.jp

Interactive Data Table: Electrochemical Properties of Selected Phenazine Derivatives

This table summarizes key electrochemical data for various phenazine derivatives discussed in the context of their applications.

| Compound/System | E° (V vs. SCE) in DMF | E° (V vs. SCE) in DMSO | Proton Transfer Rate Constant (M⁻¹ s⁻¹) | Application Context | Reference |

| Phenazine | -1.13, -1.72 | -1.13, -1.72 | - | Probase for EGB | |

| Chiral Phenazine 8 | -1.16, -1.82 | -1.16, -1.82 | (1.10 ± 0.05) × 10³ | Chiral EGB | |

| Chiral Phenazine 9 | -1.15, -1.80 | -1.15, -1.80 | (0.28 ± 0.05) × 10³ | Chiral EGB | |

| Phenazine Radical-Anion | - | - | (6.94 ± 0.07) × 10² | EGB Reactivity |

Note: E° values represent the first and second one-electron reduction potentials. Proton transfer rate constants are for reaction with methyltriphenylphosphonium cation in DMSO.

Sensing Mechanisms Based on Oxidative Transformations (e.g., o-Phenylenediamine (B120857) to Diaminophenazine)

The oxidative transformation of o-phenylenediamine (OPD) to 2,3-diaminophenazine (DAP, also referred to as OPDox) is a cornerstone for various sensing applications. acs.orgnih.gov This reaction involves a distinct color change from colorless to yellow and the generation of a fluorescent product, making it suitable for both colorimetric and fluorometric detection methods. mdpi.commagtech.com.cn The oxidation can be initiated by various catalysts, including horseradish peroxidase (HRP), nanoparticle mimics of enzymes (nanozymes), and certain metal ions. nih.govnih.gov

The fundamental principle of these sensing mechanisms lies in the quantitative relationship between the concentration of a target analyte and the extent of the OPD oxidation reaction. nih.gov The analyte can either directly catalyze the oxidation or influence the activity of a catalyst. This modulation of the reaction rate or product yield is then measured through changes in absorbance or fluorescence intensity.

A notable aspect of this sensing strategy is its versatility. It has been adapted for the detection of a wide range of analytes, from metal ions and small molecules to complex biomolecules like enzymes and DNA. acs.orgnih.gov For instance, the presence of metal ions such as Cu²⁺ and Ag⁺ can directly oxidize OPD to the fluorescent DAP. nih.gov This process can be further enhanced as the reduction of these metal ions to their nanoparticle form creates catalytic surfaces that accelerate the reaction. nih.gov

However, the oxidative process is not always a simple dimerization to DAP. Under certain conditions, particularly in the presence of some nanoparticle catalysts, the oxidation of OPD can lead to the formation of polymerized OPD (polyOPDs). nih.govacs.org This is a critical consideration as polyOPDs have different optical properties compared to DAP, which can affect the accuracy and predictability of the colorimetric or fluorescent signal. nih.gov Researchers have observed that factors such as reactant concentrations, the type of anions present, and temperature can influence whether dimerization or polymerization is the dominant pathway. nih.gov

The electrochemical dimension of OPD oxidation is also significant. The process can be initiated and monitored electrochemically, providing another avenue for sensor development. Electropolymerization of OPD on electrode surfaces creates modified electrodes with enhanced sensing capabilities for various analytes. researchgate.net The mechanism often involves the initial oxidation of OPD to form radical cations, which then couple to form dimers and subsequently longer polymer chains. The structure of the resulting polymer, whether it's a ladder-like phenazine structure or a more linear chain, influences its electrochemical and catalytic properties. nih.gov

The following tables summarize key research findings related to sensing mechanisms based on the oxidative transformation of o-phenylenediamine.

Table 1: Colorimetric and Fluorometric Sensing Applications

| Analyte | Catalyst/Mediator | Detection Principle | Limit of Detection (LOD) | Reference |

| Cu²⁺ | Autocatalytic | Colorimetric & Fluorometric | 2.5 nM | nih.gov |

| Ag⁺ | Autocatalytic | Colorimetric & Fluorometric | 60 nM | nih.gov |

| Cu²⁺ | N-doped carbon dots (N-CDs) | Ratiometric Fluorescence | 23 nM | acs.org |

| Ce⁴⁺ | Graphene quantum dots (GQDs) | Ratiometric Fluorescence | 1 µM | acs.org |

| H₂O₂ and Xanthine | Xanthine oxidase | Ratiometric Fluorescence & Colorimetric | 0.047 µM (H₂O₂) / 0.02 µM (Xanthine) | acs.org |

| H₂O₂ | Copper sulfide (B99878) (CuS) nanorods | Colorimetric | 0.11 µM | rsc.org |

| DNA | DNA-functionalized gold nanoparticles | Colorimetric | 1-10 nM (range) | nih.gov |

Table 2: Electrochemical Sensing Applications

| Analyte | Electrode Modification | Detection Method | Limit of Detection (LOD) | Reference |

| Nafcillin | Electropolymerized o-phenylenediamine on graphite (B72142) screen-printed electrode | Amperometry | 80 nM | researchgate.net |

| Ascorbic Acid | Molecularly imprinted poly(o-phenylenediamine) on MXene modified glassy carbon electrode | Voltammetry | 0.27 µM | researchgate.net |

| Interleukin-1β | Molecularly imprinted polymer (MIP) film | Electrochemical Impedance Spectroscopy | 0.23 pg/mL | researchgate.net |

| Cortisol | Molecularly imprinted polymer (MIP) of o-phenylenediamine | Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) | - | mdpi.com |

| Ascorbic Acid | Ascorbic acid-imprinted poly(o-phenylenediamine)/AuNPs@COF | Differential Pulse Voltammetry (DPV) | 2.57 µM | mdpi.com |

Applications in Materials Science and Sensor Technologies Incorporating 1,6 Diaminophenazine

Development of Organic Semiconductors and Optoelectronic Devices

The phenazine (B1670421) scaffold is a subject of significant interest for organic electronics due to its inherent redox properties and structural planarity. researchgate.net Derivatives of 1,6-diaminophenazine are being explored as key components in organic semiconductors, which form the basis of next-generation electronic and optoelectronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Research into various phenazine derivatives demonstrates their potential. Studies on trisubstituted-dibenzo[a,c]phenazine dyes, for instance, show blue-green fluorescence and possess HOMO and LUMO energy levels suitable for use as n-type materials in electronic devices. chemicalpapers.com Similarly, donor-acceptor molecules based on a pyrazino[2,3-b]phenazine core have been identified as potential ambipolar materials. researchgate.net A critical factor for device performance is stability; in this regard, amino acid-functionalized phenazines (AFPs) derived from the 1,6-diamino isomer have demonstrated significantly higher stability compared to other isomers, a crucial attribute for long-lasting optoelectronic devices. researchgate.net Patents have also noted that diaminophenazine and its derivatives are suitable diamines for creating novel organic semiconductors, particularly for applications as n-type semiconductors in OFETs. google.compatbase.com

Table 1: Opto-electrochemical Properties of Representative Phenazine Derivatives

| Phenazine Derivative Type | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (eV) | Potential Application | Reference |

|---|---|---|---|---|---|

| 3,6,11-trisubstituted-dibenzo[a,c]phenazine | -6.38 to -6.82 | -3.67 to -3.75 | 2.71 to 3.08 | n-type materials | chemicalpapers.com |

| Pyrazino[2,3-b]phenazine Amines | -5.40 to -5.66 | -3.69 to -3.84 | Not Specified | Ambipolar materials | researchgate.net |

Integration into Fluorescent Probes and Dyes for Bioimaging and Analytical Detection

The inherent fluorescence of the phenazine core, which can be tuned by substituent groups, makes it an excellent platform for developing fluorescent probes and dyes. The amino groups in diaminophenazines enhance the fluorescence quantum yield by suppressing non-radiative decay processes. rsc.org This property is leveraged for applications in bioimaging and highly sensitive analytical detection. arkat-usa.orgmdpi.com

Specifically, derivatives of this compound have been successfully engineered into sophisticated molecular tools. For example, phenazine-1,6-dicarboxamides have been synthesized and demonstrated to function as redox-responsive molecular switches. researchgate.net Further functionalization of the phenazine core has yielded novel photochemical sensors with high fluorescence quantum yields, reaching up to 80.9% under certain pH conditions, making them exceptionally bright. researchgate.net Research on related diaminophenazine structures, such as 7,8-dihalo-2,3-diaminophenazines, has also reported quantum yields as high as 80%, underscoring the potential of the diaminophenazine framework as a powerful fluorophore. osti.gov The fluorescence of these dyes can also be highly sensitive to the solvent environment (solvatochromism), a property that can be exploited in sensor design. rsc.org

Table 2: Fluorescence Properties of Selected Phenazine-Based Dyes

| Phenazine Derivative | Max Emission | Quantum Yield (Φ) | Key Feature | Reference |

|---|---|---|---|---|

| Quinoline functionalized phenazine | Not Specified | up to 80.9% (0.809) | pH-sensitive emission | researchgate.net |

| 2,3,7,8-tetraguanidino-phenazine | 515 nm (in Et₂O) to 640 nm (in water) | up to 39% (0.39) | Strongly solvatochromic | rsc.org |

| 7,8-dihalo-2,3-diaminophenazines | Not Specified | up to 80% (0.80) | Highly fluorescent building blocks | osti.gov |

Chemosensors and Chemodosimeters for Analyte Sensing (e.g., Metal Ions, Small Organic Molecules)

Building on their fluorescent properties, this compound derivatives are being integrated into chemosensors for the specific detection of various analytes. A chemosensor interacts reversibly with an analyte, while a chemodosimeter undergoes an irreversible chemical reaction.

A notable example is a photochemical sensor based on a quinoline-functionalized phenazine-1,6-dicarboxamide. researchgate.net This single sensor platform demonstrates multi-analyte sensing capabilities, showing a rapid and selective response to changes in pH, the presence of CO₂, and the amino acid L-Arginine. researchgate.net For L-Arginine, the sensor exhibited a very low limit of detection (LOD) of 8.1 x 10⁻⁸ M, highlighting its high sensitivity. researchgate.net While not all phenazine-based sensors specify the 1,6-isomer, the general class shows broad utility. For instance, other phenazine derivatives have been developed for the sequential detection of silver (Ag⁺) and iodide (I⁻) ions in aqueous media, with detection limits in the micromolar range. sci-hub.st The ortho-diamine functionality present in some aromatic systems is known to be effective for detecting toxic chemicals like phosgene, suggesting a potential reactive site on diaminophenazines that could be exploited for similar sensing applications. mdpi.com

Table 3: Performance of Phenazine-Based Chemosensors

| Sensor Based On | Analyte | Detection Limit (LOD) | Sensing Type | Reference |

|---|---|---|---|---|

| Quinoline functionalized phenazine-1,6-dicarboxamide | L-Arginine | 8.1 x 10⁻⁸ M | Fluorescent | researchgate.net |

| Quinoline functionalized phenazine-1,6-dicarboxamide | CO₂ | Rapid Response | Fluorescent | researchgate.net |

| MNTPZ (phenazine derivative) | Ag⁺ | 1.36 µM | Colorimetric & Fluorescent | sci-hub.st |

| MNTPZ-Ag⁺ complex | I⁻ | 1.03 µM | Fluorescent | sci-hub.st |

Nanomaterial Hybrid Systems and Their Enhanced Sensing Capabilities

The integration of organic sensor molecules with nanomaterials creates hybrid systems that can offer significantly enhanced performance. Nanomaterials provide high surface areas for sensor immobilization and can act as catalysts or signal amplifiers, improving sensitivity and detection limits. mdpi.commdpi.com

While direct examples of this compound integrated into nanomaterial hybrid systems are still emerging, proof-of-concept studies with related compounds demonstrate the viability of this approach. For example, a ratiometric fluorescent probe was developed using manganese dioxide (MnO₂) nanosheets, carbon quantum dots (CQDs), and o-phenylenediamine (B120857) (OPD). nih.gov In this system, the MnO₂ nanosheets act as a nanozyme (an oxidase mimic) to catalyze the oxidation of OPD into the fluorescent 2,3-diaminophenazine. The presence of an analyte that reduces the MnO₂ nanosheets inhibits this reaction, leading to a measurable change in the fluorescence ratio of the components. nih.gov This mechanism provides a clear blueprint for how this compound and its derivatives could be coupled with functional nanomaterials like nanosheets, quantum dots, or gold nanoparticles to create next-generation hybrid sensors with superior analytical capabilities. mdpi.comacs.org

Role in Conductive Polymers and Advanced Functional Materials

The ability of this compound to be incorporated into larger polymeric structures has led to the development of advanced functional materials with unique properties and applications beyond simple electronics.

One significant area is in energy storage, where dihydrophenazine-based polymers have been successfully used as cathode materials in aqueous zinc-ion batteries. researchgate.net These polymer cathodes exhibit high discharge specific capacity, excellent rate performance, and remarkable cycling stability, retaining over 95% of their capacity after 5000 cycles. researchgate.net Another application is in the creation of microporous polymers. A ladder polymer formed through the poly-condensation of a U-shaped diaminophenazine with formaldehyde (B43269) resulted in a material with intrinsic microporosity. researchgate.net This polymer demonstrated high selectivity for adsorbing CO₂ over N₂, a valuable property for gas separation and carbon capture applications. researchgate.net

Furthermore, the specific geometry of this compound allows for the synthesis of unique "phenazinophanes," which are planar chiral molecules. chemistryviews.org These structures are of great interest as ligands in asymmetric catalysis and as building blocks for materials with unique chiroptical and optoelectronic properties, such as π-stacking polymers. rsc.orgresearchgate.net

Future Research Directions and Emerging Paradigms for 1,6 Diaminophenazine

Rational Design and Synthesis of Next-Generation 1,6-Diaminophenazine Derivatives with Tunable Properties

The future of 1,6-DAP research heavily relies on the ability to strategically design and synthesize new derivatives with precisely controlled properties. Rational design involves the targeted modification of the core 1,6-DAP structure to influence its electronic, optical, and biological functions. By introducing specific functional groups at various positions on the phenazine (B1670421) ring, researchers can fine-tune characteristics such as solubility, redox potential, fluorescence quantum yield, and binding affinity to target molecules. rsc.org

Synthetic strategies are evolving to allow for more complex and controlled derivatization. Methodologies like oxidative cyclization, condensation reactions, and palladium-catalyzed cross-coupling reactions are being refined to create a diverse library of 1,6-DAP analogues. ekb.eg For instance, the introduction of halogens can alter the electronic properties and provide handles for further functionalization, while attaching imidazole (B134444) or oxazole (B20620) moieties can yield derivatives with novel biological activities. osti.govnih.govresearchgate.net The goal is to move beyond serendipitous discovery towards a predictable structure-property relationship, enabling the creation of bespoke molecules for specific applications. rsc.org Research is also focused on developing synthetic routes that are not only efficient but also scalable to gram-scale production, a crucial step for practical applications. osti.gov

| Derivative Type | Synthetic Strategy | Tunable Property & Potential Application |

| Halogenated Derivatives (e.g., 7,8-dihalo-2,3-diaminophenazines) | Oxidative condensation of dihalo-1,2-diaminobenzenes osti.gov | Altered electronic properties, enhanced fluorescence; intermediates for polyfunctional materials osti.gov |

| Imidazole-phenazines | Condensation of 2,3-diaminophenazine with aldehydes nih.gov | Potential enzyme inhibition; development of new therapeutic agents nih.gov |

| Oxazolo-phenazines | Cyclocondensation of aminophenazin-2-ol with acetic anhydride (B1165640) ekb.egekb.eg | Antifungal activity; development of new agrochemicals or pharmaceuticals ekb.egekb.eg |

| Alkylated/Arylated Derivatives | Pd-catalyzed N-arylation, alkylation of amino groups ekb.eg | Modified solubility, altered photophysical properties; new fluorescent probes and materials ekb.eg |

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring of Biological Interactions

Understanding how 1,6-DAP and its derivatives interact with biological systems in real-time is critical for their development as diagnostics and therapeutics. Future research will increasingly employ advanced spectroscopic and imaging techniques to probe these interactions at the molecular level. Fluorescence spectroscopy is a powerful tool for studying the binding of DAP derivatives to biomolecules like DNA and proteins. nih.govresearchgate.net Changes in fluorescence intensity or lifetime upon binding can provide quantitative data on binding constants and mechanisms. nih.gov

Emerging techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM) offer the ability to monitor the spatio-temporal dynamics of these interactions within living cells, providing insights that are not achievable with steady-state methods. frontiersin.org Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide vibrational "fingerprint" information, allowing for the in-situ monitoring of chemical transformations or binding events on nanoparticle surfaces in real-time. mdpi.com The application of these advanced methods will be crucial for visualizing drug delivery, target engagement, and the mechanism of action of 1,6-DAP-based probes and therapeutic agents within complex biological environments. frontiersin.orgaip.org

| Technique | Application for 1,6-DAP Research | Information Gained |

| Fluorescence Spectroscopy | Studying interactions with DNA, proteins (e.g., Bovine Serum Albumin) nih.govresearchgate.net | Binding constants, binding sites, quenching mechanisms nih.govresearchgate.net |

| Fluorescence Lifetime Imaging (FLIM) | Real-time imaging of DAP derivatives in living cells frontiersin.org | Spatio-temporal distribution, microenvironment changes, protein-protein interactions frontiersin.org |

| Surface-Enhanced Raman Spectroscopy (SERS) | In-situ monitoring of DAP derivative reactions or binding on metallic nanoparticles mdpi.com | Real-time reaction kinetics, identification of intermediates, molecular orientation on surfaces mdpi.com |

| Confocal Laser Scanning Microscopy (CLSM) | High-resolution imaging of cellular uptake and localization aip.org | Subcellular distribution, permeability, 3D imaging within tissues nih.govaip.org |

Computational Chemistry-Driven Drug Discovery and Material Design

Computational chemistry has become an indispensable tool for accelerating the design and optimization of new molecules, saving both time and resources. oncodesign-services.comresearchgate.net In the context of 1,6-DAP, computational approaches are poised to play a pivotal role in future research. Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, molecular geometries, and vibrational frequencies of novel derivatives. researchgate.netresearchgate.netresearchgate.net These calculations help in understanding the fundamental properties of the molecules and interpreting experimental spectroscopic data. researchgate.net

For drug discovery, molecular docking simulations can predict the binding affinity and orientation of 1,6-DAP derivatives within the active sites of target proteins, guiding the design of more potent inhibitors. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can further establish correlations between chemical structure and biological activity. In material science, computational screening can be used to predict the properties of hypothetical 1,6-DAP-based polymers or frameworks for applications in electronics or energy storage, enabling researchers to prioritize the most promising candidates for synthesis. rsc.orgmpie.deelsevier.com The synergy between these in silico methods and experimental validation is a powerful paradigm for the rapid development of new functional molecules. riken.jp

| Computational Method | Application to 1,6-DAP | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic and structural properties of DAP derivatives researchgate.netresearchgate.net | HOMO-LUMO energy gaps, vibrational frequencies, molecular geometry, reaction mechanisms researchgate.netresearchgate.netresearchgate.net |

| Molecular Docking | Predicting binding modes of DAP derivatives to biological targets (e.g., proteins, DNA) nih.govresearchgate.net | Binding affinity (e.g., kcal/mol), hydrogen bond interactions, optimal binding pose researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and stability of DAP-biomolecule complexes researchgate.net | Conformational changes, binding stability over time (RMSD), protein flexibility (RMSF) researchgate.net |

| ADMET Prediction | In silico evaluation of drug-like properties | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles researchgate.net |

Development of Multifunctional this compound-Based Platforms

The inherent properties of 1,6-DAP make it an ideal building block for multifunctional platforms that can perform several tasks simultaneously. Future research will focus on integrating the fluorescent, redox-active, and bioactive characteristics of 1,6-DAP derivatives into single, sophisticated systems. For example, a derivative could be designed to act as both a fluorescent probe for cellular imaging and a photosensitizer for photodynamic therapy, allowing for simultaneous diagnosis and treatment (theranostics).

Another emerging area is the development of 1,6-DAP-based chemosensors. By functionalizing the di-amino groups, derivatives can be created that exhibit a selective change in fluorescence or color upon binding to specific ions or molecules, such as nitric oxide. researchgate.net These platforms could also be incorporated into nanomaterials, such as gold nanoparticles or polymers, to create hybrid systems. frontiersin.org Such a nanocomposite could leverage the properties of the nanoparticle (e.g., enhanced catalytic activity, targeted delivery) with the specific sensing or therapeutic action of the 1,6-DAP derivative, opening up applications in targeted drug delivery, advanced diagnostics, and catalysis. mdpi.com

Exploration of Sustainable and Scalable Production Methods

For this compound and its derivatives to find widespread use, the development of sustainable and scalable production methods is essential. Traditional chemical syntheses often rely on harsh reagents and generate significant waste. mdpi.com A key future direction is the exploration of "green chemistry" approaches. researchgate.net This includes the use of biocatalysts, such as laccase or peroxidase enzymes, which can catalyze the synthesis of diaminophenazines from precursors like o-phenylenediamine (B120857) under mild, aqueous conditions. mdpi.com These enzymatic methods can offer high specificity and reduce environmental impact. mdpi.com

Another promising avenue is photocatalysis, where semiconductor nanoparticles (e.g., CdFe₂O₄/TiO₂) can be used to drive the synthesis using light as the energy source, often in benign solvents like water. researchgate.net Research will focus on improving the efficiency and yield of these green methods. researchgate.net Concurrently, there is a need to develop robust and efficient purification protocols and to ensure that the entire process, from starting materials to final product, is economically viable and scalable from the laboratory bench to industrial production levels. osti.govnih.goveuropa.eu

Novel Applications in Environmental Remediation and Energy Technologies

The redox activity of the phenazine core makes 1,6-DAP a compelling candidate for applications in environmental and energy technologies. In the energy sector, phenazine derivatives are being investigated as anolyte materials in aqueous organic redox flow batteries (AORFBs). rsc.orgresearchgate.net Future work will involve designing 1,6-DAP derivatives with tailored redox potentials, high solubility, and long-term stability to improve the energy density and lifetime of these next-generation energy storage systems. researchgate.netacs.org

In environmental remediation, the catalytic properties of phenazine-based systems are gaining attention. Nanozymes, which are nanomaterials with enzyme-like activity, can be used to degrade persistent organic pollutants such as phenols and dyes. nih.govpncalab.comnih.gov 1,6-DAP derivatives could be used to create or functionalize nanozymes with enhanced catalytic activity for breaking down these contaminants. researchgate.net For instance, the oxidation of o-phenylenediamine to 2,3-diaminophenazine is a known reaction catalyzed by peroxidase-like nanozymes, suggesting that DAP structures could play a role in catalytic cycles for environmental cleanup. pncalab.comresearchgate.net Research will aim to develop robust and recyclable DAP-based catalysts for water purification and pollutant sensing. researchgate.net

Q & A

Q. Why do some studies report this compound as a fluorescent probe, while others note quenching?

- Resolution : Fluorescence behavior depends on substituents and microenvironment. Electron-withdrawing groups (e.g., –NO₂) promote charge transfer (quenching), while electron-donating groups (e.g., –NH₂) enhance emission. Confirm using time-dependent density functional theory (TD-DFT) and solvent polarity tests (e.g., red shift in DMSO vs. H₂O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.